molecular formula C12H16ClN3O3 B4988322 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide

Cat. No. B4988322
M. Wt: 285.73 g/mol
InChI Key: OIOSXLPITCLDQF-UHFFFAOYSA-N
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Description

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide, also known as CNPep, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has been investigated for its potential applications in various fields, including cancer research, neuroscience, and drug delivery. In cancer research, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and melanoma. In neuroscience, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has been studied for its potential to enhance memory and cognitive function. N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has also been used as a carrier molecule for drug delivery, due to its ability to cross the blood-brain barrier.

Mechanism of Action

The mechanism of action of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. In neuroscience, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide is thought to enhance memory and cognitive function by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. In addition, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide has been found to enhance cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide is its ability to cross the blood-brain barrier, making it a promising candidate for drug delivery to the brain. However, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide's potential toxicity and limited solubility in aqueous solutions can present challenges in lab experiments.

Future Directions

Future research on N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide could focus on further elucidating its mechanism of action, as well as investigating its potential applications in drug delivery and other fields. Additionally, studies could be conducted to optimize the synthesis method for N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide, with the goal of improving its purity and solubility. Overall, the potential applications of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide in various fields make it an exciting area of research for the future.

Synthesis Methods

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide can be synthesized through a multistep process, starting with the reaction of 2-chloro-4-nitroaniline with ethylene glycol to form 2-(2-chloro-4-nitrophenyl) aminoethanol. This intermediate is then reacted with 2-methylpropanoyl chloride to yield N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide. The purity of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide can be further improved through recrystallization.

properties

IUPAC Name

N-[2-(2-chloro-4-nitroanilino)ethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3/c1-8(2)12(17)15-6-5-14-11-4-3-9(16(18)19)7-10(11)13/h3-4,7-8,14H,5-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOSXLPITCLDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide

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